2-(2-Methyl-5-nitrophenyl)acetic acid

Übersicht

Beschreibung

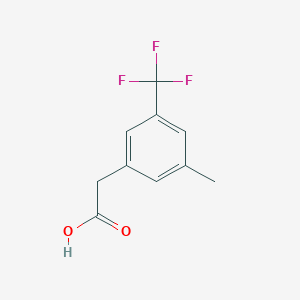

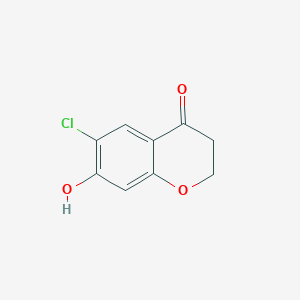

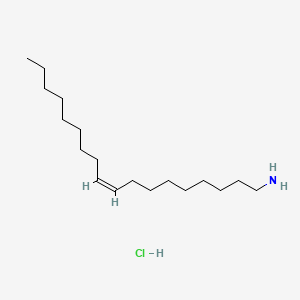

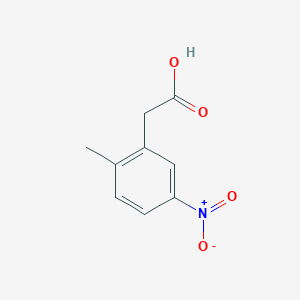

“2-(2-Methyl-5-nitrophenyl)acetic acid” is an organic compound that belongs to the class of nitrobenzenes . It consists of a benzene ring with a carbon bearing a nitro group .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H9NO4 . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 195.17 g/mol . It has a topological polar surface area of 83.1 Ų . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen

Chromogenic Substrate for Esterases

A study highlights the use of a stable chromogenic substrate for esterases, designed to overcome the limitations of p-Nitrophenyl acetate's instability in aqueous solutions. This substrate, developed through structural isolation, allows for enhanced detection of esterase activity, which is pivotal in activating prodrugs within human cells (Levine, Lavis, & Raines, 2008).

Protecting Group for Hydroxyl Functions

Another research introduces the (2-nitrophenyl)acetyl (NPAc) group as a novel, selectively removable protecting group for hydroxyl functions. Utilizing (2-nitrophenyl)acetic acid, this approach offers a stable method for protecting hydroxyl groups during synthetic processes, showcasing its potential in organic synthesis (Daragics & Fügedi, 2010).

Electrochemical Sensing Platform

Research on gold-copper alloy nanoparticles (Au-Cu NPs) modified electrodes presents an enhanced electrochemical sensing platform for detecting nitro aromatic toxins. This study demonstrates the utility of such sensors in identifying pollutants, including compounds related to 2-(2-Methyl-5-nitrophenyl)acetic acid, indicating significant applications in environmental monitoring (Shah et al., 2017).

Synthesis of Important Intermediates

A specific study focuses on synthesizing 2-(2-Methyl-3-nitrophenyl)acetic acid, highlighting its importance as an intermediate in producing pharmaceutical compounds. This research not only outlines a new synthesis method but also emphasizes the compound's role in drug development (Kang, 2007).

Antioxidant and Inhibitory Studies

Investigation into the antioxidant properties and selective inhibitory effects on xanthine oxidase by transition metal complexes showcases the chemical versatility of compounds derived from amino acids and this compound. Such studies contribute to the understanding of the biological activities of these complexes, highlighting their potential therapeutic applications (Ikram et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, like indole derivatives, interact with their targets leading to changes that result in a variety of biological activities

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities

Pharmacokinetics

The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

Based on the biological activities of similar compounds, it may have a range of effects, including antiviral, anti-inflammatory, and anticancer activities

Biochemische Analyse

Biochemical Properties

It is known that the compound can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

It is plausible that the compound could influence cell function through its interactions with various biomolecules and its potential to participate in various biochemical reactions .

Molecular Mechanism

It is known that the compound can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

2-(2-methyl-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSRJKWRJVUXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625915 | |

| Record name | (2-Methyl-5-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287119-83-9 | |

| Record name | (2-Methyl-5-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.